molecular formula C19H25NO5 B5703765 dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate

dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate

Cat. No.: B5703765
M. Wt: 347.4 g/mol
InChI Key: ZNVNZZMXZQTXFC-UHFFFAOYSA-N
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Description

Dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate is an organic compound with the molecular formula C19H25NO5. It is a derivative of terephthalic acid, where the carboxylic acid groups are esterified with methanol, and one of the aromatic hydrogens is substituted with a 3-cyclohexylpropanoyl amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient separation and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate has several applications in scientific research:

    Materials Science: It can be used as a monomer in the synthesis of polyesters and polyamides, which are valuable materials for their mechanical properties and chemical resistance.

    Pharmaceuticals: The compound’s amide linkage and ester groups make it a potential intermediate in the synthesis of various pharmaceuticals.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester and amide bonds.

    Industry: Its derivatives can be used in the production of high-performance polymers and resins.

Mechanism of Action

The mechanism of action of dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate depends on its application. In polymerization reactions, it acts as a monomer that undergoes polycondensation to form long-chain polymers. In biological systems, it may interact with enzymes that catalyze the hydrolysis of ester and amide bonds, although specific molecular targets and pathways would depend on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate is unique due to the presence of both ester and amide functional groups, as well as the bulky cyclohexyl substituent.

Properties

IUPAC Name

dimethyl 2-(3-cyclohexylpropanoylamino)benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO5/c1-24-18(22)14-9-10-15(19(23)25-2)16(12-14)20-17(21)11-8-13-6-4-3-5-7-13/h9-10,12-13H,3-8,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVNZZMXZQTXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CCC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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